2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide
Overview
Description
2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide typically involves the following steps:
Formation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Introduction of Pyridin-3-yl Group: The pyridin-3-yl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrazole core.
Amination: The amino group at the 5-position is introduced through an amination reaction, often using ammonia or an amine source under specific conditions.
Acetimidamide Formation:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds.
Reduction: The pyridin-3-yl group can be reduced to form pyridin-3-ol derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Pyridin-3-ol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide has several scientific research applications:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders, inflammation, and cancer.
Material Science: Its derivatives can be used in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: It can be employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Pyrazole Derivatives: Other pyrazole derivatives with different substituents on the pyrazole ring.
Pyridine Derivatives: Compounds containing pyridine rings with various functional groups.
Acetimidamide Derivatives: Other acetimidamide compounds with different heterocyclic cores.
Uniqueness: 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide is unique due to its specific combination of the pyrazole core, pyridin-3-yl group, and acetimidamide moiety. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
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Properties
IUPAC Name |
2-(5-amino-3-pyridin-3-ylpyrazol-1-yl)ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c11-9(12)6-16-10(13)4-8(15-16)7-2-1-3-14-5-7/h1-5H,6,13H2,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSAUJQHHKTGFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)N)CC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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